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Deep Reactive lon Etching (DRIE) is a critical technology for creating high aspect ratio
structures essential in MEMS, microfluidics, and advanced packaging. The selection of an
optimal DRIE process is paramount for researchers, scientists, and drug development
professionals who rely on precise microfabrication. This guide provides a comparative overview
of the two primary DRIE techniques—the Bosch process and cryogenic etching—with a focus
on their performance in achieving specific aspect ratios. Experimental data and detailed
protocols are presented to aid in process selection and optimization.

Comparison of DRIE Processes: Bosch vs. Cryogenic

The two dominant methods in DRIE for achieving high aspect ratios are the time-multiplexed
Bosch process and cryogenic etching. The Bosch process alternates between etching and
passivation steps to achieve anisotropy, while cryogenic etching utilizes low temperatures to
inhibit lateral etching.[1]
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Feature Bosch Process Cryogenic Etching
Alternating cycles of etching The substrate is cooled to
(e.g., SF6 plasma) and cryogenic temperatures (e.g.,

Principle passivation (e.g., C4F8 -110°C) to slow down the

plasma) to create vertical
sidewalls.[2][3]

chemical reaction that causes

isotropic etching.[1]

Sidewall Profile

Characterized by "scalloping”
due to the alternating steps.
The roughness can be
minimized by shortening the

process cycles.[4]

Produces smoother sidewalls
with no scalloping, which is
advantageous for applications
requiring high-quality optical or

electrical properties.[5]

Aspect Ratio

Can achieve very high aspect
ratios, with reports of up to
160:1 for sub-micrometer

trenches.[6]

Also capable of very high
aspect ratios, with
demonstrations of over 120:1

for 35 nm trenches.[6]

Generally offers higher etch

rates, with rates exceeding 25

Typically has a lower etch rate

Etch Rate ] ] compared to the Bosch
pm/min for lower aspect ratio
process.[8]
features.[1][7]
Can have lower selectivity to
. o photoresist masks, which may
Exhibits excellent selectivity to )
_ _ crack at cryogenic
o the mask material, allowing for
Selectivity _ temperatures, often
the use of photoresist masks o
o necessitating the use of hard
for many applications.[9] ) N
masks like metal or silicon
dioxide.[10]
) o Requires a robust liquid
Requires fast-switching gas ] )
nitrogen cooling system and
_ systems and heated chamber _ .
Complexity can be prone to issues with

components to manage

polymer deposition.[3][5]

etch by-products depositing on

cold surfaces.[1]
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Prone to undercutting at the )
_ Less prone to undercutting,
top of the feature, which can ) )
Undercut - o leading to more vertical
be mitigated by adjusting ]
o profiles.
passivation parameters.[4]

Quantitative Performance Data

The following table summarizes experimental data from various studies, highlighting the
achievable aspect ratios with different DRIE processes and feature sizes.

Feature Width Etch Depth

DRIE Process Aspect Ratio Reference
(nm) (um)

Bosch 3.0 291.9 97.3 [4]

Bosch 1.0 ~70 70:1 [11]

Bosch 0.8 99.5 124:1 [6]

Bosch 0.374 40.1 107:1 [10]

Bosch 0.25 40 160:1 [6]
Cryogenic 0.035 >4.2 >120:1 [6]

Experimental Protocols
Standard Bosch Process for High Aspect Ratio Trenches

This protocol is a representative starting point for achieving high aspect ratios in silicon using a
time-multiplexed Bosch process.

a. Substrate and Mask Preparation:
 Start with a clean, single-crystal silicon wafer.

e Deposit or grow a suitable mask layer. A 90 nm-thick chromium layer can serve as a hard
mask for very deep etches.[12] For less demanding etches, a standard photoresist mask can
be used.[13]
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Pattern the mask using standard photolithography techniques to define the desired trench
features.

. DRIE System and Parameters:
Tool: Inductively Coupled Plasma (ICP) DRIE system (e.g., Oxford PlasmalLab100).[12]
Gases: SF6 for etching and C4F8 for passivation.[12]
Temperature: Maintain the substrate at a constant temperature, for example, 0°C.[12]

Process Cycles: The process consists of alternating etching and passivation steps. The
duration of these steps is critical for controlling the sidewall profile and aspect ratio.

. Etching and Passivation Cycle Parameters (Example):
Etch Step:

SF6 Flow: 100-300 sccm

[¢]

[e]

ICP Power: 800-2000 W[12]

[e]

RF (Platen) Power: 15-60 W[12]

Pressure: 10-40 mTorr

o

Duration: 2-5 seconds

[¢]

Passivation Step:

C4F8 Flow: 80-150 sccm

[e]

ICP Power: 800-2000 W

o

[¢]

RF (Platen) Power: 0-10 W

Pressure: 10-40 mTorr

[e]

Duration: 2-4 seconds

[e]
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d. Post-Processing and Characterization:
o After the DRIE process, remove the mask material using an appropriate wet or dry etch.
o Clean the wafer to remove any residual polymers from the passivation steps.

o Characterize the etched features using a Scanning Electron Microscope (SEM) to measure
the etch depth, trench width, and sidewall profile to determine the achieved aspect ratio.[12]

Cryogenic DRIE Process for Smooth Sidewalls

This protocol outlines a typical cryogenic DRIE process for achieving high aspect ratio features
with smooth sidewalls.

a. Substrate and Mask Preparation:
e Begin with a clean silicon wafer.

e Due to the low process temperatures, a hard mask is often preferred. A 500 nm thermally
grown silicon dioxide layer or a 100 nm electron-beam evaporated chromium layer can be
used.[10]

o Pattern the hard mask using photolithography and a suitable etching process.
b. DRIE System and Parameters:
e Tool: ICP DRIE system equipped with a cryogenic stage.

e Gases: SF6 and O2 are commonly used. The oxygen helps in the formation of a SiOxFy
passivation layer on the sidewalls.[10]

o Temperature: The wafer is cooled to approximately -110°C using liquid nitrogen.[1]
c. Etching Process Parameters (Example):
e SF6 Flow: 30-100 sccm

e O2 Flow: 5-20 sccm
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e |CP Power: 500-1500 W

e RF (Platen) Power: 5-20 W

e Pressure: 5-15 mTorr

d. Post-Processing and Characterization:

e Once the etching is complete, the wafer is carefully brought back to room temperature.
e The hard mask is removed using an appropriate etching method.

e The wafer is cleaned.

o SEM analysis is performed to evaluate the etch results, including depth, width, and sidewall
smoothness, to calculate the aspect ratio.

Visualizations
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Caption: Experimental workflow for benchmarking DRIE processes.
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Caption: Relationship between DRIE parameters and aspect ratio.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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